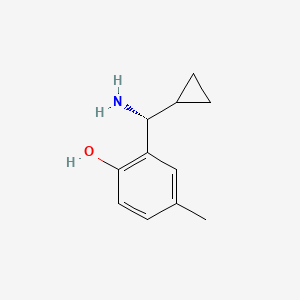
(R)-2-(Amino(cyclopropyl)methyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methylphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, where a phenol precursor reacts with an electrophile.
Industrial Production Methods
Industrial production of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
化学反応の分析
Types of Reactions
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives, depending on the reagents used.
科学的研究の応用
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
類似化合物との比較
®-2-(Amino(cyclopropyl)methyl)-4-methylphenol can be compared with other similar compounds, such as:
®-2-(Amino(cyclopropyl)methyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol: Similar structure but with a chloro group instead of a methyl group.
®-2-(Amino(cyclopropyl)methyl)-4-nitrophenol: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of ®-2-(Amino(cyclopropyl)methyl)-4-methylphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2-[(R)-amino(cyclopropyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-2-5-10(13)9(6-7)11(12)8-3-4-8/h2,5-6,8,11,13H,3-4,12H2,1H3/t11-/m1/s1 |
InChIキー |
CVTUATVVDRJTQZ-LLVKDONJSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C2CC2)N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


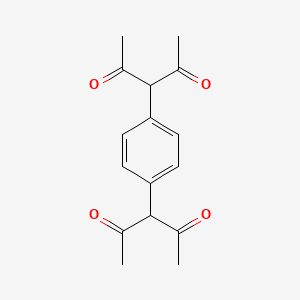
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)

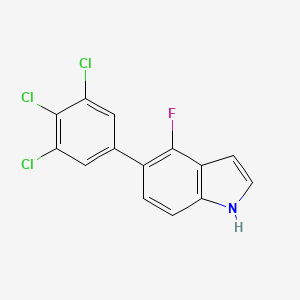
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
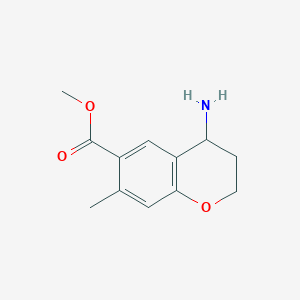
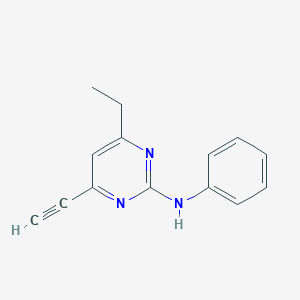
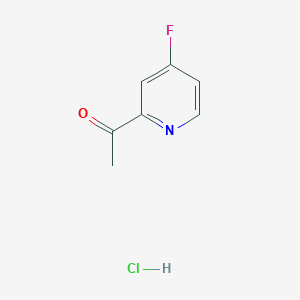
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
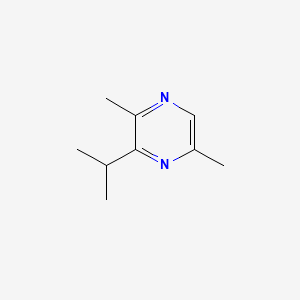
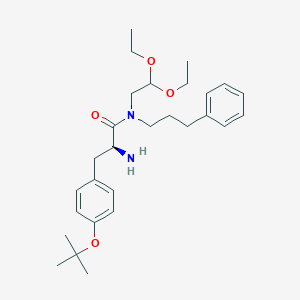
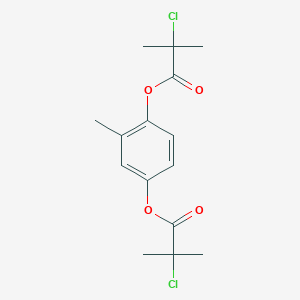
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
